N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a cyano group, and a dimethylpropanamide moiety attached to a pyridine ring
Scientific Research Applications
N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:
Cyanation: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano source like sodium cyanide (NaCN) or potassium cyanide (KCN) is used.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Substituted pyridine derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized amide derivatives.
Mechanism of Action
The mechanism of action of N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide can be compared with other pyridine derivatives such as:
N-(6-Chloro-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Bromo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a cyano group.
N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylbutanamide: Similar structure but with a butanamide moiety instead of propanamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBUKEPXDBKMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=C(C=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823257-69-7 |
Source
|
Record name | N-(6-bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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